N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C26H25FN6O3 and its molecular weight is 488.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
The compound's derivatives have demonstrated significant anti-cancer activity. For instance, compounds synthesized from 6-Fluorobenzo[b]pyran-4-one showed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers, as compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005). Similarly, some novel pyrimidinyl pyrazole derivatives exhibited potent antitumor activity against several tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Antibacterial Evaluation
A series of synthesized compounds showed remarkable in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. These compounds displayed 2 to 10 fold lower MIC values compared to linezolid against different bacterial strains, indicating their potent antibacterial properties (Varshney, Mishra, Shukla, & Sahu, 2009).
Alzheimer's Disease Treatment
A new class of compounds, including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, has been identified as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These compounds hold promise in treating Alzheimer's disease, with one of the derivatives showing outstanding anti-AChE activity and the ability to inhibit self-induced β-amyloid aggregation (Umar, Shalini, Raza, Gusain, Kumar, Seth, Tiwari, & Hoda, 2019).
Anticonvulsant Activity
Several new acetamides synthesized from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were evaluated for their anticonvulsant activity. The results indicated that these compounds offered protection in at least one animal model of epilepsy, with some compounds showing significant analgesic activity without impairing motor coordination (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
Antimicrobial Activity
New heterocycles incorporating antipyrine moiety were synthesized and evaluated as antimicrobial agents. These compounds were characterized by various spectral studies and demonstrated notable antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity. Among the synthesized compounds, several demonstrated pronounced anti-inflammatory effects (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN6O3/c1-30-15-21(24-22(16-30)26(36)33(29-24)20-5-3-2-4-6-20)25(35)32-13-11-31(12-14-32)17-23(34)28-19-9-7-18(27)8-10-19/h2-10,15-16H,11-14,17H2,1H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVPIAVOBRACCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.